molecular formula C14H11N3O2S3 B5425967 [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE

Cat. No.: B5425967
M. Wt: 349.5 g/mol
InChI Key: GCUWVMKBTBZPFN-UHFFFAOYSA-N
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Description

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE is a complex organic compound featuring a benzodioxole ring, a thiazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE typically involves multi-step reactionsKey reagents often include brominated intermediates, palladium catalysts, and various bases such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atoms.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene and dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anticancer or antimicrobial activities .

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring may facilitate binding to specific sites, while the thiazole and thiadiazole rings could modulate the compound’s activity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE lies in its combination of three distinct heterocyclic rings, which can confer unique electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methylsulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S3/c1-8-16-17-14(22-8)21-6-10-5-20-13(15-10)9-2-3-11-12(4-9)19-7-18-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUWVMKBTBZPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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